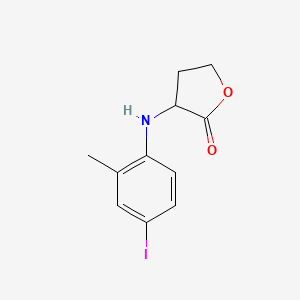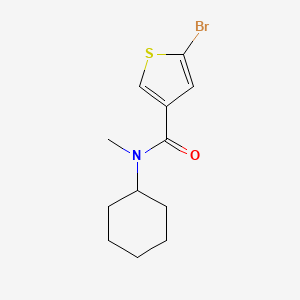
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features an iodophenyl group and a thiophene ring connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 4-iodoaniline with thiophene-3-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Pd/C with hydrogen gas for reduction of the iodophenyl group.
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Phenyl derivative of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(4-fluorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may confer unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C12H10INOS |
|---|---|
分子量 |
343.19 g/mol |
IUPAC名 |
N-(4-iodophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H10INOS/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15) |
InChIキー |
UGTSUQWVIVAWQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)






![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)





